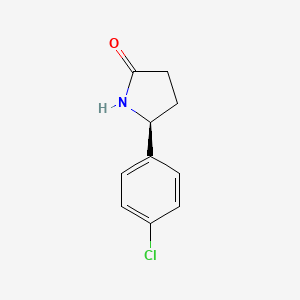![molecular formula C14H17NO3 B14042328 (1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of nickel-based compounds like “s11581” often involves methods such as electrodeposition and two-step deposition. For instance, a NiCoSe2@NiCo-LDH heterostructure can be constructed by replacing different solutions in nickel foam. This method enhances the energy storage capacity of electrode materials and accelerates electron transfer .
Industrial Production Methods: Industrial production of nickel-based compounds typically involves large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-based compounds like “s11581” undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for their application in energy storage devices.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal salts, reducing agents, and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure optimal product formation.
Major Products Formed: The major products formed from these reactions include nickel oxides, nickel hydroxides, and nickel sulfides. These products are essential for the compound’s application in supercapacitors and other energy storage devices.
Applications De Recherche Scientifique
Nickel-based compounds like “s11581” have a wide range of scientific research applications. In chemistry, they are used as electrode materials for supercapacitors due to their high capacitance and stability . In biology and medicine, nickel-based compounds are explored for their potential use in drug delivery systems and as catalysts for biochemical reactions. In industry, these compounds are used in the production of batteries, fuel cells, and other energy storage devices .
Mécanisme D'action
The mechanism of action of nickel-based compounds involves their ability to undergo rapid redox reactions, which are essential for their application in energy storage devices. The molecular targets and pathways involved include the adsorption and desorption of ions at the electrode surface, which facilitates the storage and release of electrical energy .
Comparaison Avec Des Composés Similaires
Nickel-based compounds like “s11581” are compared with other similar compounds such as cobalt-based and manganese-based materials. While cobalt-based compounds offer higher capacitance, they are often more expensive and less environmentally friendly. Manganese-based compounds, on the other hand, provide good capacitance but may suffer from lower stability. Nickel-based compounds strike a balance between high capacitance, affordability, and environmental compatibility, making them unique in the field of energy storage .
List of Similar Compounds:- Cobalt-based compounds
- Manganese-based compounds
- Iron-based compounds
- Zinc-based compounds
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
benzyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12-,13+/m1/s1 |
Clé InChI |
MBWICDZTOSCKLV-UPJWGTAASA-N |
SMILES isomérique |
C1[C@@H]2C[C@@H]([C@H]1CN2C(=O)OCC3=CC=CC=C3)O |
SMILES canonique |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
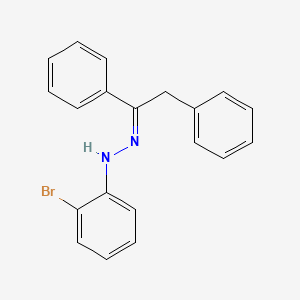


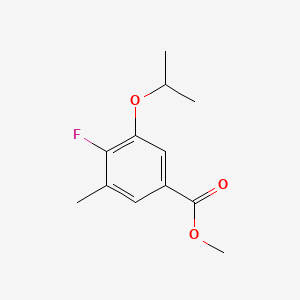
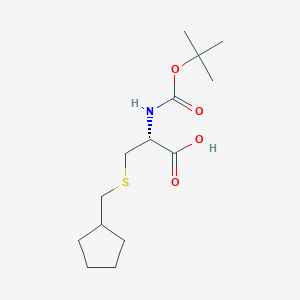

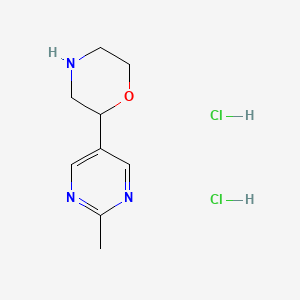
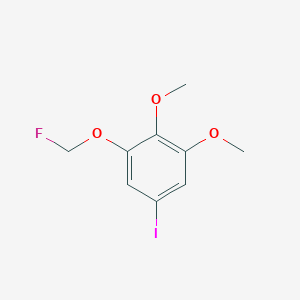

![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
